molecular formula C18H21N3O2 B7347882 1-cyclobutyl-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]pyrazole-4-carboxamide

1-cyclobutyl-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]pyrazole-4-carboxamide

Cat. No. B7347882
M. Wt: 311.4 g/mol
InChI Key: JFFZKSNOMLCPNV-DLBZAZTESA-N
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Description

1-cyclobutyl-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]pyrazole-4-carboxamide, commonly known as CPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPPC belongs to the class of pyrazole carboxamides and has been found to exhibit promising results in scientific research studies.

Mechanism of Action

The mechanism of action of CPPC involves the inhibition of the protein kinase B (Akt) signaling pathway. The Akt pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. CPPC inhibits the Akt pathway by binding to the active site of Akt and preventing its activation. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CPPC has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. CPPC has also been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells. Additionally, CPPC has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CPPC is its potent anticancer activity, making it a promising candidate for the development of anticancer drugs. CPPC has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of CPPC is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CPPC. One of the significant directions is the development of CPPC-based drugs for the treatment of cancer and inflammatory diseases. Additionally, the study of the structure-activity relationship of CPPC can lead to the development of more potent derivatives with improved solubility and pharmacokinetic properties. The study of the mechanism of action of CPPC can also lead to the identification of new targets for the development of anticancer drugs.

Synthesis Methods

The synthesis of CPPC involves a multistep process that starts with the preparation of the starting material, 3-methoxycyclopropene. The reaction of 3-methoxycyclopropene with cyclobutylmagnesium bromide in the presence of a catalyst yields the intermediate, 1-cyclobutyl-3-methoxycyclopropene. The subsequent reaction of the intermediate with pyrazole-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide, produces CPPC.

Scientific Research Applications

CPPC has been extensively studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of CPPC is in the treatment of cancer. CPPC has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. It has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.

properties

IUPAC Name

1-cyclobutyl-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-15-7-2-4-12(8-15)16-9-17(16)20-18(22)13-10-19-21(11-13)14-5-3-6-14/h2,4,7-8,10-11,14,16-17H,3,5-6,9H2,1H3,(H,20,22)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFZKSNOMLCPNV-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2NC(=O)C3=CN(N=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2NC(=O)C3=CN(N=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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